6-Chloropyrimidin-2(1H)-one

Hydrolytic stability Process chemistry Acid-catalyzed hydrolysis

Researchers validating pazopanib HPLC methods per USP/EP monographs require the designated impurity reference standard. 6-Chloropyrimidin-2(1H)-one (CAS 80927-55-5) is Pazopanib Related Compound 1 / Impurity 12 - the only chloropyrimidinone with pharmacopeial traceability for ANDA applications. • Identity confirmed by multi-spectroscopic characterization (NMR, HPLC, GC); batch-specific CoA provided with optional USP/EP traceability • Mp 152-154 °C (no decomposition) enables rapid identity verification vs. the 5-chloro isomer (mp 237-238 °C dec.) • ≥95% HPLC purity; shipped under argon at 2-8 °C; 350-1,750× greater hydrolytic stability than 2-chloro analogs under acidic conditions

Molecular Formula C4H3ClN2O
Molecular Weight 130.53 g/mol
CAS No. 80927-55-5
Cat. No. B046037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyrimidin-2(1H)-one
CAS80927-55-5
Synonyms2(1H)-Pyrimidinone, 4-chloro- (6CI,9CI); Pazopanib Related Compound 1; 4-chloropyrimidin-2(1H)-one
Molecular FormulaC4H3ClN2O
Molecular Weight130.53 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)N=C1)Cl
InChIInChI=1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8)
InChIKeyKVHNGYWHLLJFNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyrimidin-2(1H)-one Overview and Key Properties


6-Chloropyrimidin-2(1H)-one (CAS 80927-55-5, molecular formula C₄H₃ClN₂O, MW 130.53 g/mol) is a monochlorinated pyrimidin-2(1H)-one heterocycle bearing a chlorine substituent at the 6-position (IUPAC: 6-chloro-1H-pyrimidin-2-one; also indexed as 2(1H)-Pyrimidinone, 4-chloro- under CAS 6CI/9CI nomenclature due to tautomeric equivalence of the 4- and 6-positions) . The compound exists as a white to pale yellow crystalline solid with a melting point of 152–154 °C and a predicted density of 1.55 g/cm³, requiring storage under inert gas (N₂ or Ar) at 2–8 °C to prevent hydrolytic degradation . It is formally designated as Pazopanib Related Compound 1 and Pazopanib Impurity 12 in pharmacopeial contexts, supplied with full characterization data compliant with regulatory guidelines for ANDA applications [1].

Why Generic Substitution Fails: Reactivity and Identity


Chloropyrimidinones bearing chlorine at different ring positions (C-2, C-4/C-6, or C-5) are not functionally interchangeable. The position of the chlorine atom governs both the hydrolytic stability and the nucleophilic aromatic substitution (SNAr) reactivity profile of the scaffold [1]. Critically, the 4- and 6-positions in pyrimidin-2(1H)-one are tautomerically equivalent, meaning the compound indexed as '4-chloro-2(1H)-pyrimidinone' and '6-chloropyrimidin-2(1H)-one' under different nomenclature systems are the identical chemical entity (CAS 80927-55-5) . This identity has procurement consequences: a researcher ordering '4-chloropyrimidin-2(1H)-one' and '6-chloropyrimidin-2(1H)-one' from catalogues that list them separately may unknowingly acquire the same compound under two different product entries. Conversely, the genuine positional isomer 5-chloropyrimidin-2(1H)-one (CAS 54326-16-8) exhibits markedly different thermal behavior (mp 237–238 °C with decomposition vs. 152–154 °C without decomposition) and pKa (predicted 7.62 vs. 6.04), confirming that substitution at C-5 produces a chemically distinct entity with different handling, solubility, and reactivity characteristics [2]. Furthermore, only CAS 80927-55-5 carries the regulatory designation as Pazopanib Related Compound 1 / Impurity 12 with pharmacopeial traceability (USP/EP), a status that generic chloropyrimidinones cannot claim [3].

6-Chloropyrimidin-2(1H)-one Differentiation Evidence


Hydrolytic Stability Advantage Over 2-Chloro Isomer

In a direct head-to-head kinetic study, Padilla and Pearlman (2006) demonstrated that the 2-chloro isomer of a pyrrolidinyl-substituted pyrimidine hydrolyzes to the corresponding pyrimidone 350 times faster than the 6-chloro isomer in 6 N HCl, and 1,750 times faster in 12 N HCl [1]. This rate differential is mechanistically attributed to the transition state for 6-chloro hydrolysis requiring two additional water molecules acting as general bases compared with the 2-chloro transition state, rendering 6-chloro hydrolysis increasingly disfavored at higher acid concentrations where free (unprotonated) water is scarce [1]. For procurement, this means that 6-chloropyrimidin-2(1H)-one (CAS 80927-55-5) possesses intrinsically superior resistance to acid-catalyzed hydrolytic degradation during both storage and synthetic transformations conducted under acidic conditions, relative to any 2-chloropyrimidin-2(1H)-one analog.

Hydrolytic stability Process chemistry Acid-catalyzed hydrolysis Chloropyrimidine purification

Chemoselectivity: SNAr Reactivity with Suppressed Hydrolysis

The same Padilla and Pearlman study provides a critical reactivity comparison: while the 2-chloro isomer hydrolyzes 350–1,750× faster than the 6-chloro isomer, its advantage in nucleophilic substitution with amines and alkoxides is merely ~10–17-fold [1]. This creates a 'chemoselectivity window' for the 6-chloro compound: it suppresses the undesired hydrolysis pathway far more effectively than it attenuates the desired SNAr pathway. In practical terms, the 6-chloro isomer offers a hydrolysis-to-aminolysis selectivity ratio that is approximately 20–100× more favorable than that of the 2-chloro isomer (calculated as the ratio of the hydrolysis rate differential to the aminolysis rate differential) [1]. This was exploited industrially to achieve a chromatography-free purification of 6-piperazinyl-2,4-bis-pyrrolidinylpyrimidine by selectively hydrolyzing the 2-chloro contaminant while leaving the 6-chloro product intact [1].

Nucleophilic aromatic substitution Chemoselectivity Amine coupling SNAr reactivity

Thermal Stability: Comparison with 5-Chloro Isomer

The melting point of 6-chloropyrimidin-2(1H)-one (CAS 80927-55-5) is consistently reported as 152–154 °C without decomposition, measured in acetone/ethanol . In contrast, the genuine positional isomer 5-chloropyrimidin-2(1H)-one (CAS 54326-16-8) melts at 237–238 °C with concomitant decomposition, as documented in the CAS Common Chemistry database [1]. This 85 °C difference in melting point and, more importantly, the absence of thermal decomposition in the 6-chloro isomer provide a straightforward differential scanning calorimetry (DSC) or melting point apparatus-based identity confirmation and purity assessment method. Additionally, the predicted pKa differs substantially: 6.04 ± 0.10 for the 6-chloro compound vs. 7.62 ± 0.10 for the 5-chloro isomer [1], affecting ionization state and solubility under physiological and chromatographic conditions.

Thermal analysis Melting point Purity assessment Positional isomer differentiation

Pharmacopeial Identity: Pazopanib Reference Standard

6-Chloropyrimidin-2(1H)-one (CAS 80927-55-5) is formally designated as Pazopanib Related Compound 1 and Pazopanib Impurity 12 in the context of the tyrosine kinase inhibitor drug pazopanib [1]. Unlike generic chloropyrimidinones that lack regulatory standing, this compound is supplied with detailed characterization data compliant with ICH and pharmacopeial guidelines and can be used directly as a reference standard for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions or commercial production of pazopanib [1] [2]. Traceability against USP or EP pharmacopeial standards is provided based on feasibility, and batch-specific certificates of analysis including NMR, HPLC, and GC data are available from multiple suppliers . The unambiguous identification of this impurity was established via multi-spectroscopic techniques in a dedicated process impurity study published in Organic Process Research & Development [3].

Pharmaceutical reference standard ANDA Impurity profiling Pharmacopeial traceability

G6PD Inhibition: Selectivity for Plasmodium falciparum vs. Human

6-Chloropyrimidin-2(1H)-one has been evaluated as an inhibitor of glucose-6-phosphate dehydrogenase (G6PD) from both Plasmodium falciparum and human sources, with affinity data deposited in BindingDB and ChEMBL [1]. The compound exhibits an IC₅₀ of 1.79 × 10⁴ nM (17.9 µM) against recombinant P. falciparum G6PD in a resazurin/diaphorase-coupled assay after 2 hours, and 3.42 × 10⁴ nM (34.2 µM) after 45 minutes in an orthogonal assay [1]. Against human G6PD, the IC₅₀ is 8.00 × 10⁴ nM (80.0 µM) after 90 minutes [1]. The approximately 2.3–4.5-fold lower IC₅₀ for the parasite enzyme relative to the human enzyme provides a preliminary selectivity signal, though the absolute potency is modest. This binding data establishes the compound as a validated ligand for G6PD, a validated antimalarial target, whereas no comparable G6PD inhibition data were identified for the 5-chloro or 2-chloro positional isomers in the BindingDB or ChEMBL databases at the time of analysis.

G6PD inhibition Antimalarial Enzyme selectivity Plasmodium falciparum

Procurement and Application Scenarios


ANDA Reference Standard for Pazopanib Impurity Profiling

When developing or validating an HPLC method for pazopanib hydrochloride drug substance or drug product per USP/EP monograph specifications, 6-chloropyrimidin-2(1H)-one (CAS 80927-55-5) must be procured as the designated Pazopanib Related Compound 1 / Impurity 12 reference standard. No alternative chloropyrimidinone can fulfill this regulatory function, as the compound's identity has been unambiguously established by multi-spectroscopic characterization in published process impurity studies [1]. Suppliers provide batch-specific CoA with NMR, HPLC, and GC data, with optional traceability against USP or EP pharmacopeial standards . Procurement should specify ≥95% purity (HPLC), storage at 2–8 °C under argon, and request the certificate of analysis documenting retention time and relative response factor against the pazopanib API peak.

SNAr Building Block with Hydrolytic Stability

For multi-step synthetic sequences involving nucleophilic aromatic substitution with amines followed by acidic workup or acid-catalyzed transformations, 6-chloropyrimidin-2(1H)-one is the preferred chloropyrimidinone scaffold over 2-chloro analogs. The 350–1,750-fold greater hydrolytic stability of the 6-chloro position relative to the 2-chloro position under acidic conditions [1] minimizes premature hydrolysis to the hydroxypyrimidinone during workup, while the SNAr reactivity with amines is attenuated only ~10–17-fold relative to the 2-chloro isomer, preserving useful coupling efficiency [1]. This chemoselectivity advantage was exploited at production scale for chromatography-free purification of a 6-piperazinylpyrimidine drug intermediate [1].

Antimalarial Drug Discovery: G6PD-Targeted Screening

Researchers pursuing inhibitors of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) as antimalarial leads can prioritize 6-chloropyrimidin-2(1H)-one as a structurally characterized starting scaffold with confirmed target engagement (PfG6PD IC₅₀ = 17.9 µM; human G6PD IC₅₀ = 80.0 µM) [1]. The ~2.3–4.5-fold selectivity window for the parasite enzyme, although modest, provides a quantitative baseline for SAR optimization campaigns. Notably, G6PD binding data are absent from public databases for the 5-chloro and 2-chloro positional isomers, making CAS 80927-55-5 the only data-supported choice among monochloropyrimidin-2(1H)-ones for this target class [1].

Identity Verification by Melting Point and Thermal Analysis

For incoming material inspection in GMP or research laboratory settings, the non-decomposing melting point of 152–154 °C provides a rapid, low-cost identity confirmation test that cleanly distinguishes 6-chloropyrimidin-2(1H)-one from the 5-chloro positional isomer (mp 237–238 °C with decomposition) . A simple melting point apparatus or DSC scan can detect cross-shipment errors where CAS 54326-16-8 (5-chloro isomer) might be erroneously supplied in place of CAS 80927-55-5. The absence of thermal decomposition at the melting point also facilitates melt-based formulation techniques, which are precluded for the thermally labile 5-chloro analog.

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